![molecular formula C6H9Br2N B2759141 7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis CAS No. 1807939-56-5](/img/structure/B2759141.png)

7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

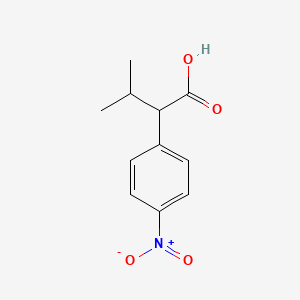

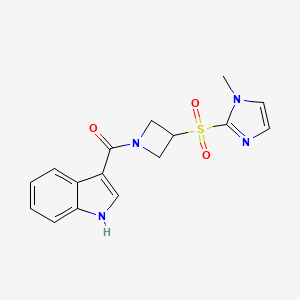

“7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” is a chemical compound with the molecular formula C6H9Br2N . It has a molecular weight of 254.953.

Molecular Structure Analysis

The molecular structure of “7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” consists of a seven-membered ring with two bromine atoms attached at the 7th position and a nitrogen atom at the 3rd position .Chemical Reactions Analysis

While specific chemical reactions involving “7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” are not available, related compounds such as “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” have been studied. For instance, the reaction of “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” with LiMe leads to products derived by insertion of a cyclopropylidene into the C–H bonds .Applications De Recherche Scientifique

Versatile Synthetic Platform

The compound serves as a versatile synthetic platform in the creation of a variety of new compounds . It can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system .

Thermal Reactions

The compound can undergo various thermal reactions, including a Claisen rearrangement, rearrangement of vinylcyclopropanes to cyclopentenes, a 1,5-hydrogen shift, and a Cope rearrangement .

Nucleophilic Addition

The compound can undergo nucleophilic addition, which is a fundamental class of reactions in organic chemistry .

Rhodium-Catalyzed Reactions

The compound can undergo rhodium-catalyzed reactions, which are a type of transition metal-catalyzed reaction .

Organic Building Blocks

The compound is used as an organic building block in chemical synthesis .

Cyclopropane Derivatives

The compound can be considered as a cyclopropane derivative, which are particularly attractive building blocks in organic chemistry .

Propriétés

IUPAC Name |

(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNIXRINLKCETA-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C2(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@H]1C2(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)

![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)

![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)